3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a methoxy group and a phenethylsulfonyl group. The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific spatial arrangement of the atoms within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bicyclic core.
Attachment of the Phenethylsulfonyl Group: The phenethylsulfonyl group can be attached through a sulfonylation reaction, where a phenethylsulfonyl chloride reacts with the bicyclic core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, acetone, and dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The phenethylsulfonyl group is believed to play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved may include modulation of signal transduction pathways and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-methoxy-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane: Similar structure but lacks the ethyl group in the phenethylsulfonyl moiety.
(1R,5S)-3-methoxy-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octane: Similar structure but has a methyl group instead of the phenethyl group.
Uniqueness
3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-16-11-14-7-8-15(12-16)17(14)21(18,19)10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTKXICYNMVHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.